Branched fatty acids
Branched fatty acids are a class of fatty acids characterized by their unique branched hydrocarbon chains, distinct from the typical straight-chain structure found in most common fatty acids. These structural differences result in various physicochemical properties that make them important for diverse applications. Branched fatty acids are often synthesized through metabolic pathways involving enzymes such as β-ketoacyl-ACP synthase, which introduces a branching point during fatty acid biosynthesis.
Their branched structures can influence the physical properties of lipids and oils, potentially affecting solubility, melting points, and viscosity. In the cosmetic industry, branched fatty acids are utilized to improve the texture and spreadability of formulations while maintaining skin compatibility. They also play critical roles in the pharmaceutical sector as intermediates for drug synthesis or as components in delivery systems.
Moreover, studies have shown that certain branched fatty acids possess antimicrobial properties, making them valuable in the formulation of preservatives and anti-inflammatory agents. Their unique biological activities and versatile applications highlight the importance of these compounds in modern chemical research and industry.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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2-Cyano-4-methylpent-2-enoic acid | 760-58-7 | C7H9NO2 |
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3-cyano-3-methylpropanoic acid | 108747-49-5 | C5H7NO2 |
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2-methyl-5-methyl(propan-2-yl)aminopentanoic acid | 2229406-49-7 | C10H21NO2 |
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(R)-2-Methylbutyric Acid-d3 | 1346617-08-0 | C5H10O2 |
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4-Cyano-4-methylpentanoic acid | 27579-05-1 | C7H11NO2 |
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2-(aminooxy)-3-methylbutanoic acid hydrochloride | 42990-22-7 | |
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Calcium valproate | 33433-82-8 | C16H30CaO4 |
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1-(tert-Butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid | 1502752-47-7 | C10H18O2S |
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Valproic acid-d | 87745-18-4 | C8H16O2 |
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Cycloheptanecarboxylic acid, 4-amino- | 1501564-85-7 | C8H15NO2 |
Related Literature
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Boris Tsukerblat Dalton Trans., 2016,45, 16661-16672
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2. Revisiting NH3–catalyst interactions in Cu-SSZ-13 SCR catalysts: an in situ spectro-kinetics study†Daniyal Kiani,Yuanzhou Xi,Nathan Ottinger,Z. Gerald Liu Catal. Sci. Technol., 2022,12, 5110-5124
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Dongxue Han,M. Siddiq,Xiandui Dong,Li Niu J. Mater. Chem. A, 2014,2, 13565-13570
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Christian E. Schumacher,Xiao-Bo Ding,Bernard Krause,Tom H. Wright Org. Biomol. Chem., 2017,15, 8755-8760
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A. P. Abbott,G. Frisch,S. J. Gurman,A. R. Hillman,J. Hartley,F. Holyoak,K. S. Ryder Chem. Commun., 2011,47, 10031-10033
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Xiaoying Gao,Xiao Shu,Yinuo Song,Jie Cao,Minsong Gao,Fengqin Wang,Yizhen Wang,Jing Zhi Sun,Jianzhao Liu Chem. Commun., 2019,55, 8321-8324
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Yali Yu,Fengli Yu,Lu Li,Bing Yuan,Congxia Xie,Shitao Yu New J. Chem., 2023,47, 20144-20150
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10. (±)-Corysaxicolaine A: a pair of antitumor enantiomeric alkaloid dimers from Corydalis saxicola†Feng Qin,Bin Zhang,Fanfan Wang,Jiangke Qin,Dong Liang,Hengshan Wang Org. Biomol. Chem., 2022,20, 1396-1400
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